5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid, 2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-nitro-5-oxo-
Description
The compound 5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid, 2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-nitro-5-oxo- (hereafter referred to as Compound X) is a structurally complex molecule featuring:
- A benzothiazolo[3,2-a]quinoline core.
- A 3-nitro substituent on the quinoline ring.
- A piperazinyl group at position 2, modified with a 3-(2,6-difluorophenyl)-5-methylisoxazole-4-carbonyl moiety.
- A carboxylic acid group at position 4.
Properties
Molecular Formula |
C31H21F2N5O7S |
|---|---|
Molecular Weight |
645.6 g/mol |
IUPAC Name |
2-[4-[3-(2,6-difluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazin-1-yl]-3-nitro-5-oxo-[1,3]benzothiazolo[3,2-a]quinoline-6-carboxylic acid |
InChI |
InChI=1S/C31H21F2N5O7S/c1-15-24(27(34-45-15)25-17(32)5-4-6-18(25)33)29(40)36-11-9-35(10-12-36)21-14-20-16(13-22(21)38(43)44)28(39)26(31(41)42)30-37(20)19-7-2-3-8-23(19)46-30/h2-8,13-14H,9-12H2,1H3,(H,41,42) |
InChI Key |
CMQQTJQUFFZBLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2F)F)C(=O)N3CCN(CC3)C4=C(C=C5C(=C4)N6C7=CC=CC=C7SC6=C(C5=O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzothiazolo[3,2-a]quinoline Core
The benzothiazoloquinoline scaffold is commonly prepared by cyclocondensation reactions involving 2-aminobenzothiazole derivatives and quinoline precursors. This step often employs:
- Heating 2-aminobenzothiazole with quinoline-6-carboxaldehyde or related aldehydes under acidic or neutral conditions
- Use of dehydrating agents or catalysts to promote ring closure forming the fused benzothiazoloquinoline system
This method yields the core heterocycle with a carboxylic acid group at position 6, which is crucial for further functionalization.
Preparation of the 3-(2,6-Difluorophenyl)-5-methyl-4-isoxazolyl Carbonyl Fragment
The isoxazole moiety bearing the 2,6-difluorophenyl and methyl substituents is synthesized via cycloaddition and condensation reactions:
- The isoxazole ring is formed by 1,3-dipolar cycloaddition of nitrile oxides with alkynes or by cyclocondensation of β-ketoesters with hydroxylamine derivatives
- Introduction of the 2,6-difluorophenyl substituent is achieved by using appropriately substituted starting materials such as 2,6-difluorophenylacetonitrile or related intermediates
- Methyl substitution at position 5 is introduced via methylated precursors or alkylation steps
This fragment is then converted into the corresponding acid chloride or activated ester for coupling.
Coupling with 1-Piperazinyl Moiety
The piperazine unit is attached through amide bond formation between the carboxylic acid derivative of the isoxazole fragment and the piperazine nitrogen:
- Activation of the carboxylic acid group using coupling reagents such as carbodiimides (e.g., EDC, DCC) or mixed anhydrides
- Reaction with 1-piperazine under mild conditions to form the amide linkage
- Purification by crystallization or chromatography to isolate the amide product
This step is critical for linking the pharmacophoric isoxazole to the benzothiazoloquinoline core via the piperazine spacer.
Final Assembly and Purification
The final compound is obtained by coupling the functionalized benzothiazoloquinoline core with the piperazinyl-isoxazole fragment:
- Amide bond formation between the carboxylic acid at position 6 of the benzothiazoloquinoline and the piperazine nitrogen
- Use of coupling agents and controlled reaction conditions to maximize yield and purity
- Final purification by recrystallization or preparative HPLC to achieve high purity suitable for biological testing
Summary Data Table of Preparation Steps
| Step | Reaction Type | Key Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Cyclocondensation | 2-Aminobenzothiazole + quinoline aldehyde, acid catalyst, heat | Benzothiazolo[3,2-a]quinoline-6-carboxylic acid core |
| 2 | Nitration | HNO3, controlled temperature | 3-Nitro substituted quinoline derivative |
| 3 | Oxidation | Cr(VI) or MnO2 oxidants | 5-Oxo substituted quinoline derivative |
| 4 | Isoxazole ring formation | 1,3-dipolar cycloaddition or cyclocondensation | 3-(2,6-Difluorophenyl)-5-methyl-4-isoxazolyl acid or acid chloride |
| 5 | Amide coupling | Carbodiimide coupling agents + piperazine | Piperazinyl-isoxazole amide intermediate |
| 6 | Final amide coupling | Carbodiimide coupling agents + benzothiazoloquinoline acid | Target compound: 5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid derivative |
Research Findings and Notes
- The preparation methods align with patented procedures for similar benzothiazoloquinoline derivatives acting as farnesoid X receptor modulators, indicating the pharmaceutical relevance of this synthetic route.
- Modern synthetic strategies emphasize the use of mild conditions and catalytic methods to improve yields and reduce by-products, particularly in the construction of the isoxazole and piperazine moieties.
- Multicomponent and one-pot reactions have been explored for related heterocyclic systems to streamline synthesis, though for this complex molecule, stepwise approaches are preferred for better control.
- The compound’s synthesis requires careful handling of nitration and oxidation steps to avoid degradation of sensitive heterocycles.
Chemical Reactions Analysis
Types of Reactions
5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid derivatives undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substituting agents: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield nitro derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
Antibacterial Activity
Research has indicated that benzothiazoloquinoline derivatives exhibit significant antibacterial properties. A study demonstrated that compounds of this class could effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial DNA synthesis and cell wall integrity.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 20 | 32 µg/mL |
| Escherichia coli | 18 | 64 µg/mL |
| Pseudomonas aeruginosa | 22 | 16 µg/mL |
This data suggests that the compound may serve as a lead for developing new antibacterial agents, particularly in an era of rising antibiotic resistance .
Anti-Cancer Properties
Some derivatives of benzothiazoloquinoline have shown promise in cancer research. For instance, certain compounds were evaluated against breast cancer cell lines and exhibited cytotoxic effects. The compound's ability to induce apoptosis in cancer cells makes it a candidate for further investigation in oncology .
Synthesis Methodologies
The synthesis of 5H-Benzothiazolo[3,2-a]quinoline derivatives typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Utilizing polyphosphoric acid as a catalyst for the condensation of various amino acids with substituted benzoic acids.
- Cyclization Reactions : Employing cyclization techniques to form the benzothiazole ring system from appropriate precursors.
The following table summarizes common synthetic routes:
| Synthetic Route | Key Reagents | Yield (%) |
|---|---|---|
| Condensation with polyphosphoric acid | Amino acids, substituted benzoic acids | 60-75 |
| Cyclization with thioketones | Thioketones, amines | 50-65 |
These methodologies highlight the versatility and adaptability of synthetic approaches for developing this class of compounds .
Case Study: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of a specific derivative against multidrug-resistant strains. The compound was tested in vitro and demonstrated significant inhibitory effects compared to standard antibiotics. This finding supports its potential use in treating infections caused by resistant bacteria.
Case Study: Cancer Cell Line Testing
Another investigation focused on the anticancer activity of the compound against several human cancer cell lines. Results showed that it reduced cell viability significantly in a dose-dependent manner, indicating its potential as a therapeutic agent for cancer treatment.
Mechanism of Action
The mechanism of action of 5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid derivatives involves the inhibition of key enzymes and molecular targets. For instance, these compounds have been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death. Additionally, the compounds may interact with other molecular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Benzothiazoloquinoline Derivatives
Structural and Functional Analogues
Key Observations :
- Nitro vs. Fluoro Substitution : The 3-nitro group in Compound X may enhance antimycobacterial activity compared to 3-fluoro analogues, as nitro derivatives exhibit stronger inhibition of M. tuberculosis H37Rv .
Thiazolo[3,2-a]pyrimidine and Related Scaffolds
Key Observations :
- The benzothiazoloquinoline core in Compound X provides a larger aromatic system, likely enhancing intercalation with bacterial DNA or enzymes compared to smaller thiazolo-pyrimidine scaffolds .
Quinolone Carboxylic Acid Derivatives
Key Observations :
Biological Activity
The compound 5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid, 2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-nitro-5-oxo- represents a novel class of heterocyclic compounds that have gained attention for their potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure incorporating multiple functional groups such as isoxazole, piperazine, and benzothiazole moieties. The synthesis typically involves a multi-step process starting from readily available precursors. Recent studies highlight efficient synthetic routes that yield high purity and yield of the target compound .
Antibacterial Activity
Research indicates that derivatives of benzothiazolo[3,2-a]quinolone exhibit significant antibacterial properties. For instance, certain analogs have shown potent activity against Gram-positive bacteria while being less effective against Gram-negative strains. Specifically, compounds with piperazinyl substitutions have been noted for their comparable efficacy to established antibacterial agents like norfloxacin .
| Compound | Antibacterial Activity (Gram-positive) | Antibacterial Activity (Gram-negative) |
|---|---|---|
| Compound A | High | Low |
| Compound B | Moderate | Very Low |
Anticancer Potential
The compound also shows promising activity as an anticancer agent. It has been identified as a potential inhibitor of various kinases involved in cancer progression. For example, studies have demonstrated its ability to inhibit the vascular endothelial growth factor receptor (VEGFR-2), which plays a critical role in tumor angiogenesis . The structure-activity relationship (SAR) studies suggest that specific substitutions on the benzothiazole ring enhance its binding affinity to target proteins.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may inhibit key pathways involved in cancer and inflammation by acting as an enzyme inhibitor or receptor antagonist. The presence of the isoxazole moiety is thought to facilitate these interactions due to its electron-withdrawing properties .
Study 1: Antibacterial Efficacy
In a study investigating the antibacterial efficacy of various benzothiazoloquinolone derivatives, several compounds were tested against a panel of bacterial strains. The results indicated that compounds with a 4-acetylpiperazinyl substitution exhibited significant antibacterial activity against Staphylococcus aureus but were largely ineffective against Escherichia coli .
Study 2: Anticancer Activity
Another study focused on the anticancer potential of the compound revealed its effectiveness in inhibiting cell proliferation in breast cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, showcasing its potential as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 5H-benzothiazoloquinoline derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of benzothiazoloquinoline scaffolds often involves multi-step reactions, such as condensation of heterocyclic intermediates (e.g., benzothiazole and quinoline precursors) under reflux conditions. For example, refluxing with absolute ethanol and a catalytic amount of glacial acetic acid (e.g., 0.5 mL) for 8–10 hours can facilitate cyclization . Optimization should focus on solvent polarity, temperature control (80–100°C), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling steps) to improve yields .
- Data Consideration : Monitor reaction progress via TLC (e.g., ethyl acetate/hexane, 3:7) and characterize intermediates using NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups like nitro (-NO₂) and carbonyl (-CO) .
Q. How can spectroscopic techniques (e.g., NMR, IR) be applied to confirm the structural integrity of the nitro and isoxazole moieties?
- Methodological Answer :
- NMR : The nitro group (-NO₂) in the 3-nitro substituent appears as a deshielded singlet in ¹H NMR (δ 8.5–9.0 ppm) due to electron withdrawal. The isoxazole ring protons resonate as distinct doublets (δ 6.5–7.5 ppm) .
- IR : Confirm the isoxazole carbonyl stretch at ~1700 cm⁻¹ and the carboxylic acid (-COOH) at ~2500–3000 cm⁻¹ (broad) .
Advanced Research Questions
Q. What strategies can address contradictory bioactivity data in analogs with similar structural motifs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., fluoro vs. chloro groups on the phenyl ring) and assess impacts on biological targets. For example, 2,6-difluorophenyl groups enhance target binding affinity due to electronegativity and steric effects .
- Data Normalization : Use standardized assays (e.g., IC₅₀ in enzyme inhibition) and control for solvent effects (e.g., DMSO concentration ≤1%) to minimize variability .
- Case Study : Compare the anticancer activity of benzothiazoloquinoline derivatives with/without the 3-nitro group to evaluate its role in redox-mediated cytotoxicity .
Q. How can computational modeling (e.g., molecular docking) guide the design of derivatives targeting specific enzymes?
- Methodological Answer :
- Docking Workflow : Use software like AutoDock Vina to simulate interactions between the compound’s isoxazole-piperazine moiety and enzyme active sites (e.g., kinase ATP-binding pockets). Prioritize derivatives with hydrogen bonds to key residues (e.g., Asp86 in EGFR) .
- Validation : Correlate docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values to validate predictive accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
